![molecular formula C25H18N2 B4986444 3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)
3-(1-phenylbenzo[f]quinolin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phenylbenzo[f]quinolin-3-yl)aniline is a complex organic compound with the molecular formula C25H18N2 It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylbenzo[f]quinolin-3-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone or aldehyde.
Aryl Substitution: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Aniline Introduction: The final step involves the nucleophilic substitution of the quinoline derivative with an aniline derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the aniline or phenyl groups can be substituted with various functional groups using reagents like halogens, alkyl halides, or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, sulfonyl chlorides, and strong bases like sodium hydride.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Phenylbenzo[f]quinolin-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(1-Phenylbenzo[f]quinolin-3-yl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to changes in cellular functions.
Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways.
Comparison with Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial properties.
Phenylquinoline: Similar to 3-(1-Phenylbenzo[f]quinolin-3-yl)aniline but lacks the aniline moiety.
Aniline Derivatives: Compounds like N-phenyl-1-naphthylamine, which have similar structural features but different biological activities.
Uniqueness: this compound is unique due to its combination of a quinoline core, phenyl group, and aniline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1-phenylbenzo[f]quinolin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c26-20-11-6-10-19(15-20)24-16-22(17-7-2-1-3-8-17)25-21-12-5-4-9-18(21)13-14-23(25)27-24/h1-16H,26H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEDWSPGURYLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)
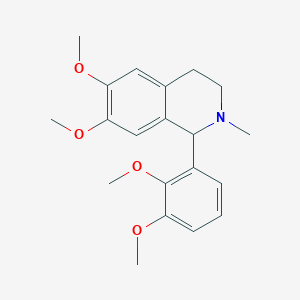
![4-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B4986381.png)
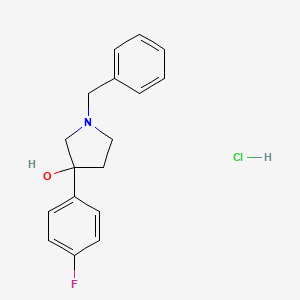
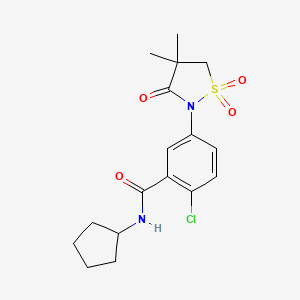
![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)
![2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B4986412.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
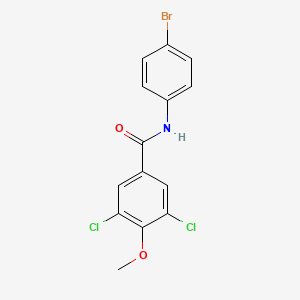
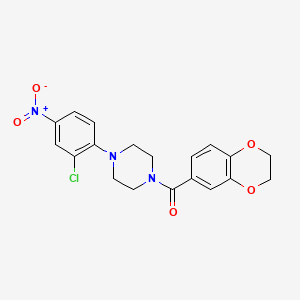
![methyl N-{[(4-fluorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4986453.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)
